8-Benzyl-2-oxo-8-azabicyclo[3.2.1]oct-3-ene-6-carbonitrile
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Overview
Description
8-Benzyl-2-oxo-8-azabicyclo[3.2.1]oct-3-ene-6-carbonitrile is a complex organic compound that features a bicyclic structure. This compound is part of the 8-azabicyclo[3.2.1]octane family, which is known for its interesting biological activities and applications in various fields of scientific research .
Mechanism of Action
Target of Action
The primary target of 8-Benzyl-2-oxo-8-azabicyclo[32The compound’s structure is similar to the family oftropane alkaloids , which are known to interact with various biological targets .
Mode of Action
Tropane alkaloids are known to bind to and modulate the activity of various receptors and enzymes, leading to changes in cellular function .
Biochemical Pathways
The specific biochemical pathways affected by 8-Benzyl-2-oxo-8-azabicyclo[32Tropane alkaloids, which share a similar structure, are known to affect a wide array of biochemical pathways, including neurotransmitter synthesis and signaling .
Result of Action
The molecular and cellular effects of 8-Benzyl-2-oxo-8-azabicyclo[32Based on its structural similarity to tropane alkaloids, it may have a wide array of biological activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound’s stability may be affected by storage conditions
Preparation Methods
The synthesis of 8-Benzyl-2-oxo-8-azabicyclo[3.2.1]oct-3-ene-6-carbonitrile typically involves enantioselective construction methods. One common approach is the use of asymmetric cycloadditions of cyclic azomethine ylides, which can afford optically active 8-azabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
8-Benzyl-2-oxo-8-azabicyclo[3.2.1]oct-3-ene-6-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-Benzyl-2-oxo-8-azabicyclo[3.2.1]oct-3-ene-6-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biological targets.
Medicine: It is explored for its potential therapeutic applications, including as a precursor to pharmaceutical compounds.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
8-Benzyl-2-oxo-8-azabicyclo[3.2.1]oct-3-ene-6-carbonitrile can be compared with other similar compounds in the 8-azabicyclo[3.2.1]octane family. These compounds share a similar core structure but may differ in their substituents and functional groups. Some similar compounds include:
- 8-Benzyl-2-oxo-8-azabicyclo[3.2.1]octane-6-carbonitrile
- 8-Benzyl-4-oxo-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylic acid The uniqueness of this compound lies in its specific substituents and the resulting biological activities and applications.
Properties
IUPAC Name |
8-benzyl-2-oxo-8-azabicyclo[3.2.1]oct-3-ene-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c16-9-12-8-14-15(18)7-6-13(12)17(14)10-11-4-2-1-3-5-11/h1-7,12-14H,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVDNAIQJKWSSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C=CC(=O)C1N2CC3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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